N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H29NO4 and its molecular weight is 335.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Docking Analysis : The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated potential anticancer activity through in silico modeling targeting the VEGFr receptor. The compound crystallized in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds, which contribute to its structural stability (Sharma et al., 2018).
Muscarinic Agonist Activity : Research on substituted N-(silatran-1-ylmethyl)acetamides, including N-methyl-N-[1-(3′,7′,10′-trimethylsilatran-1-yl)methyl]acetamide, revealed partial muscarinic agonist activity. These compounds mimic acetylcholine by binding directly to cholinoreceptors of ileal smooth muscle, indicating their potential therapeutic applications (Pukhalskaya et al., 2010).
Chemical Reactions and Properties
Silylation and Heterocycles Formation : The reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of benzoxazasiloles and benzodioxazasilepines. These compounds exhibit interesting chemical properties, including hydrolysis to form silanols, showcasing their reactivity and potential utility in various chemical syntheses (Lazareva et al., 2017).
Antioxidant Activity : A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives to evaluate their antioxidant activity. The results highlighted the significant antioxidant potential of certain compounds, which may contribute to the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Material Science and Coatings
Hybrid Networks with POSS : The development of poly(methyl methacrylate) hybrid networks using a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator demonstrated improved thermal stability and robust polymer/filler networks. This research illustrates the potential of incorporating POSS structures into polymer matrices for enhancing material properties (Batibay et al., 2020).
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-15(2)16-5-7-17(8-6-16)23-13-18(22)20-14-19(24-12-11-21)9-3-4-10-19/h5-8,15,21H,3-4,9-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSLPKEKQNZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.